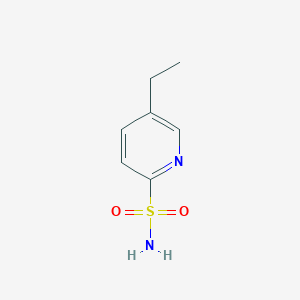

5-Ethylpyridine-2-sulfonamide

Description

5-Ethylpyridine-2-sulfonamide is a heterocyclic compound featuring a pyridine ring substituted with an ethyl group at the 5-position and a sulfonamide (-SO₂NH₂) group at the 2-position. The ethyl substituent may enhance lipophilicity, influencing bioavailability and membrane permeability compared to simpler pyridine-sulfonamide analogs.

Properties

Molecular Formula |

C7H10N2O2S |

|---|---|

Molecular Weight |

186.23 g/mol |

IUPAC Name |

5-ethylpyridine-2-sulfonamide |

InChI |

InChI=1S/C7H10N2O2S/c1-2-6-3-4-7(9-5-6)12(8,10)11/h3-5H,2H2,1H3,(H2,8,10,11) |

InChI Key |

ISRPBITVASKSNG-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CN=C(C=C1)S(=O)(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethylpyridine-2-sulfonamide typically involves the reaction of 5-ethylpyridine with sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the sulfonamide group. The general reaction scheme is as follows:

5-Ethylpyridine+Sulfonyl Chloride→5-Ethylpyridine-2-sulfonamide+HCl

Industrial Production Methods: In industrial settings, the production of 5-Ethylpyridine-2-sulfonamide may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 5-Ethylpyridine-2-sulfonamide can undergo various chemical reactions, including:

Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products:

Oxidation: Formation of sulfonic acids.

Reduction: Formation of amines.

Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

Chemistry: 5-Ethylpyridine-2-sulfonamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials.

Biology: In biological research, 5-Ethylpyridine-2-sulfonamide is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a valuable tool in biochemical studies.

Medicine: The compound is investigated for its potential therapeutic applications. It may serve as a lead compound in the development of new drugs targeting specific diseases.

Industry: In the industrial sector, 5-Ethylpyridine-2-sulfonamide is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications, including coatings and adhesives.

Mechanism of Action

The mechanism of action of 5-Ethylpyridine-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt metabolic pathways and affect cellular processes.

Comparison with Similar Compounds

The structural and functional attributes of 5-ethylpyridine-2-sulfonamide can be contextualized against related pyridine derivatives. Below is a comparative analysis based on structural motifs, physicochemical properties, and reactivity:

Structural Analogues from Literature

The closest analogs identified in the provided evidence include:

(±)-cis-ethyl 2-sulfanylidenedecahydro-1,6-naphthyridine-6-carboxylate

(±)-trans-ethyl 2-oxooctahydro-1H-pyrrolo[3,2-c]pyridine-5-carboxylate

Both compounds share fused bicyclic frameworks but differ in functional groups and substitution patterns compared to 5-ethylpyridine-2-sulfonamide. Key distinctions include:

- Sulfanylidene (-S=) vs.

- Ethyl Ester vs. Ethyl Pyridine Substituent: The ethyl group in 5-ethylpyridine-2-sulfonamide is directly attached to the pyridine ring, whereas the analogs feature ethyl ester moieties, which could hydrolyze to carboxylic acids under physiological conditions.

Physicochemical and Reactivity Comparisons

| Property | 5-Ethylpyridine-2-sulfonamide | (±)-cis-ethyl 2-sulfanylidene analog | (±)-trans-ethyl 2-oxo analog |

|---|---|---|---|

| Molecular Weight (g/mol) | Not reported | 284.36 | 241.27 |

| Functional Groups | -SO₂NH₂, -C₂H₅ | -S=, -CO₂C₂H₅ | -CO₂C₂H₅, -C=O |

| Hydrogen-Bond Donors | 2 (NH₂) | 0 | 1 (ester carbonyl) |

| Predicted Solubility | Moderate (polar solvents) | Low (nonpolar solvents) | Moderate (polar aprotic) |

Key Findings:

- The ethyl group’s placement on the pyridine ring may introduce steric effects that alter conformational flexibility relative to bicyclic analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.